6-Hydroxy-3-methyl-1H-phenalen-1-one
Description
Structure
3D Structure
Properties
CAS No. |
477202-50-9 |
|---|---|
Molecular Formula |
C14H10O2 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
6-hydroxy-3-methylphenalen-1-one |
InChI |
InChI=1S/C14H10O2/c1-8-7-13(16)11-4-2-3-10-12(15)6-5-9(8)14(10)11/h2-7,15H,1H3 |
InChI Key |
JIZDJFHQCJMDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=CC=CC3=C(C=CC1=C32)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies
Identification from Microbial Sources
Fungi are prolific producers of phenalenone derivatives, with various post-modifications such as prenylation, oxidation, and rearrangement leading to a wide array of structurally diverse compounds. nih.gov To date, numerous phenalenones of fungal origin have been identified and characterized. nih.govrsc.org
Fungal Genera and Species Producing Phenalenone Derivatives
Several fungal genera are known to produce phenalenone natural products. The genus Penicillium is considered a preeminent producer, but species from Aspergillus, Coniothyrium, and Talaromyces have also been identified as sources. cdnsciencepub.comcdnsciencepub.com Marine-derived fungi, in particular, have proven to be a rich source of novel phenalenone derivatives. cdnsciencepub.comnih.gov For example, a marine-derived Penicillium sp. was found to produce six new phenalenone derivatives alongside five known compounds of the herqueinone (B1223060) class. nih.gov Another example is the fungus Coniothyrium cereale, isolated from the green alga Enteromorpha sp., which produces a range of these compounds. nih.gov
Interactive Data Table: Examples of Phenalenone Derivatives from Fungal Sources
| Fungal Species | Compound Name | Source Environment |
| Penicillium sp. | ent-peniciherqueinone | Marine |
| Penicillium sp. | 4-Hydroxysclerodin | Marine |
| Penicillium sp. | Isoherqueinone | Marine |
| Penicillium sp. | 2,4,6,9-tetrahydroxy-7-methyl-2-prenyl-1H-phenalene-1,3(2H)-dione | Marine |
| Coniothyrium cereale | Scleroderolide | Marine (from green alga) |
| Penicillium herquei | Herqueinone | Soil |
Cultivation and Fermentation Strategies for Metabolite Production
The production and isolation of phenalenones from fungal cultures involve specific fermentation and extraction protocols. A common strategy includes the cultivation of the fungal strain in a suitable liquid medium, such as malt (B15192052) extract broth, followed by extraction of the culture broth and mycelium. cdnsciencepub.comcdnsciencepub.com
For instance, a marine-derived Penicillium sp. was fermented in 2.0% malt extract broth at room temperature with shaking for two weeks. cdnsciencepub.comcdnsciencepub.com Following fermentation, the spent broth is typically extracted using an organic solvent like ethyl acetate (B1210297) (EtOAc). cdnsciencepub.comcdnsciencepub.com The resulting crude extract is then subjected to a series of chromatographic techniques for purification. These methods often include solid-phase extraction, reversed-phase flash chromatography, and high-performance liquid chromatography (HPLC) to isolate the individual phenalenone compounds. cdnsciencepub.comcdnsciencepub.comunb.ca
Advanced fermentation techniques are also being explored to enhance the production of fungal secondary metabolites. Methods such as microparticle-enhanced culture (MPEC) and surface adhesion fermentation (SAF) have shown promise in improving yields for other fungal products and could potentially be applied to phenalenone production. researchgate.netnih.gov
Biogeographical and Ecological Contexts of Producing Organisms
Phenalenone-producing fungi inhabit a wide range of ecological niches across the globe. rsc.org They have been isolated from terrestrial soils, mangrove forests, and diverse marine environments. nih.gov Marine fungi, found as endophytes living within the tissues of other marine organisms like algae and sponges, or in marine sediments, are a particularly noteworthy source. nih.gov For example, phenalenone-producing fungi have been found in the rhizospheric soil of mangrove plants and associated with marine algae in locations such as the Baltic Sea and the coasts of China and Korea. nih.gov
The ecological role of these fungal metabolites is a subject of ongoing research. As secondary metabolites, they are not essential for primary growth but are thought to provide a competitive advantage. rsc.org Their production may be involved in chemical defense against other microorganisms or in complex signaling and communication processes within their ecosystem. rsc.org
Occurrence in Plant Systems
In the plant kingdom, phenalenone-type compounds are recognized as phytoalexins—antimicrobial secondary metabolites that are synthesized and accumulate in response to stress. nih.govnih.gov This production is a key part of the plant's induced defense system. acs.orgnih.gov
Detection in Specific Plant Families (e.g., Musaceae, Haemodoraceae)
The occurrence of phenalenone and phenylphenalenone derivatives is characteristic of specific plant families. They are notably found in the Musaceae family, which includes bananas and plantains, and the Haemodoraceae family, known as the "bloodworts". pnas.orgnih.govnih.gov Phenylphenalenones have been identified as the major phytoalexins in Musa species. pnas.orgnih.gov In Haemodoraceae, compounds of this type are responsible for the distinct red coloration of the rhizomes and roots of plants like Haemodorum coccineum (scarlet bloodroot). nih.govnih.gov Research on Xiphidium caeruleum, another member of the Haemodoraceae, has revealed an organ-specific distribution of these compounds within the plant's roots and shoot system. nih.gov
Interactive Data Table: Examples of Phenalenone-Type Compounds in Plant Families
| Plant Family | Plant Species | Compound Type | Compound Example |
| Musaceae | Musa spp. (Banana) | Phenylphenalenone | Anigorufone (B158205) |
| Musaceae | Musa spp. (Banana) | Phenylphenalenone | (2S,3R)-2,3-Dihydro-2,3-dihydroxy-9-phenylphenalen-1-one |
| Haemodoraceae | Xiphidium caeruleum | Phenylphenalenone | Allophanylglucosides |
| Haemodoraceae | Haemodorum coccineum | Phenylphenalenone | 2-hydroxy-6-methoxy-9-phenyl-1H-phenalen-1-one |
Endogenous Production in Response to Biotic Stressors (e.g., Herbivory, Pathogen Attack)
The synthesis of phenalenone phytoalexins in plants is a direct response to external threats. acs.orgnih.gov This defense mechanism is triggered by a variety of biotic stressors, including pathogen infections and damage from herbivores like nematodes. acs.orgpnas.org The production of these compounds is an economical defense strategy, as resources are diverted to their synthesis only at the site of attack and during the early stages of infection or injury. acs.orgnih.gov
In banana plants (Musa spp.), the formation of phenylphenalenones has been observed in response to infection by pathogenic fungi such as Mycosphaerella fijiensis (causal agent of Black Sigatoka disease) and Fusarium oxysporum (causal agent of Panama disease). pnas.orgresearchgate.net Similarly, attack by the burrowing nematode Radopholus similis induces the accumulation of these compounds in the root lesions. pnas.orgnih.gov Research has shown a correlation between the concentration of phenylphenalenones like anigorufone in these lesions and the plant's level of resistance to the nematode. pnas.orgnih.gov These phytoalexins can act as photosensitizers, using light to produce singlet oxygen, which is toxic to invading pathogens and pests. acs.orgnih.govresearchgate.net
Characterization as Phytoalexins and Secondary Metabolites
Phenalenone derivatives are significant as both phytoalexins in the plant kingdom and as secondary metabolites in fungi, showcasing their diverse biological roles.
Phytoalexins in Plants:
Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants as a response to biotic and abiotic stresses, forming a key part of their defense mechanisms. nih.gov Phenylphenalenones, a class of compounds closely related to 6-Hydroxy-3-methyl-1H-phenalen-1-one, are well-documented phytoalexins in the Musaceae family, which includes bananas and plantains. nih.govresearchgate.net The production of these compounds is often induced in the leaves and rhizomes of plants like Musa acuminata upon attack by pathogenic fungi, such as Mycosphaerella fijiensis, the causal agent of Black Sigatoka disease. researchgate.net For instance, anigorufone, a phenyl-phenalenone phytoalexin, is isolated from the banana plant, and its synthesis is triggered by infection with the fungus Fusarium oxysporum. nih.gov The presence and concentration of specific phenylphenalenones have been correlated with the resistance of different banana varieties to pathogens. nih.gov This defensive role underscores the importance of the phenalenone scaffold in plant-microbe interactions.
Secondary Metabolites in Fungi:
In the fungal kingdom, phenalenones are recognized as secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. Fungal phenalenones are typically of polyketide origin, derived from the acetate-malonate pathway. nih.gov Various fungal species, including those from the genus Penicillium, are known to produce phenalenone derivatives. bohrium.com These compounds often exhibit a range of biological activities, including antimicrobial properties. cdnsciencepub.comresearchgate.net The structural diversity of fungal phenalenones arises from various biochemical modifications to the basic phenalene (B1197917) nucleus, such as prenylation, transamination, rearrangement, and oxidation. nih.gov This metabolic diversity highlights the evolutionary adaptation of fungi to produce a wide array of bioactive molecules.
Advanced Isolation and Purification Techniques
The isolation and purification of this compound and its analogues from complex biological matrices rely on a combination of advanced extraction and chromatographic techniques. The choice of method is dictated by the physicochemical properties of the target compound and the nature of the source material.
Solvent Extraction Optimization from Biological Matrices
The initial step in isolating phenalenones from their natural sources is typically solvent extraction. The optimization of this process is crucial for maximizing the yield and purity of the target compound. The choice of solvent is based on the polarity of the phenalenone derivative.
Commonly used solvents for the extraction of phenalenones and other phenolic compounds include methanol, ethanol, ethyl acetate, and acetone, often in aqueous mixtures. foodandnutritionresearch.net For instance, the extraction of a phenalenone derivative from a marine-derived Penicillium species was achieved using ethyl acetate. bohrium.com In another example, the isolation of a new abscisic acid metabolite involved a multi-step liquid-liquid extraction process, starting with methanol, followed by partitioning between an aqueous sodium bicarbonate solution and methylene (B1212753) chloride, and finally extraction with ethyl acetate after acidification. mdpi.com
The efficiency of extraction can be enhanced by various techniques, such as maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE). organomation.com Accelerated Solvent Extraction (ASE) is a more advanced method that uses elevated temperatures and pressures to increase extraction efficiency while reducing solvent consumption and extraction time. thermofisher.com The optimization of parameters such as solvent-to-solid ratio, temperature, and extraction time is critical for achieving high recovery of the desired phenalenone.
Table 1: Solvents Used in the Extraction of Phenalenone and Related Compounds
| Solvent System | Source Material/Compound Type | Reference |
|---|---|---|
| Ethyl Acetate | Marine-derived Penicillium sp. | bohrium.com |
| Methanol, Methylene Chloride, Ethyl Acetate | Bacterial culture for ABA metabolite | mdpi.com |
| 80% Acetone | Common Buckwheat (for polyphenols) | foodandnutritionresearch.net |
| 0.1% HCl in Methanol | Common Buckwheat (for polyphenols) | foodandnutritionresearch.net |
Chromatographic Separation Methods (e.g., Column Chromatography, Thin-Layer Chromatography, Preparative HPLC)
Following extraction, the crude extract, which contains a complex mixture of compounds, is subjected to various chromatographic techniques for separation and purification.
Column Chromatography (CC): This is a fundamental technique for the initial fractionation of the crude extract. The choice of stationary phase (e.g., silica (B1680970) gel, polyamide) and mobile phase (a solvent or mixture of solvents) is crucial for effective separation. For example, the purification of synthesized phenalenone derivatives has been achieved using silica gel column chromatography with solvent systems such as chloroform/methanol and dichloromethane. acs.org The isolation of a phenalenone from Musa acuminata wastes involved fractionation on a polyamide 6 column followed by purification on a Sephadex LH-20 column. nih.gov
Thin-Layer Chromatography (TLC): TLC is primarily used for monitoring the progress of the separation in column chromatography and for preliminary purity assessment. It allows for the rapid identification of fractions containing the target compound.
Preparative High-Performance Liquid Chromatography (HPLC): For final purification to obtain a high-purity compound, preparative HPLC is the method of choice. teledynelabs.com It offers high resolution and is scalable from milligrams to kilograms of material. ardena.com Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18-bonded silica) and the mobile phase is a polar solvent mixture (e.g., methanol/water or acetonitrile/water), is commonly used for the purification of phenalenone derivatives. phenomenex.com The isolation of a phenalenone from a Penicillium species involved reversed-phase flash chromatography followed by reversed-phase HPLC.
Table 2: Chromatographic Methods for Phenalenone Purification
| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Compound Type/Source | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel 60 | Chloroform/Methanol (99:1) | Synthesized Phenalenone | acs.org |
| Column Chromatography | Silica Gel 60 | Dichloromethane | Synthesized Phenalenone | acs.org |
| Column Chromatography | Polyamide 6 | Water/Methanol | Musa acuminata extract | nih.gov |
| Column Chromatography | Sephadex LH-20 | 80% Ethanol/Water | Musa acuminata extract | nih.gov |
| Reversed-Phase Flash Chromatography | Not specified | Not specified | Penicillium sp. extract |
Recrystallization and Other Refinement Processes
Recrystallization is often the final step in the purification process to obtain highly pure crystalline solids. mt.com This technique is based on the principle that the solubility of a compound in a solvent increases with temperature. libretexts.org An impure solid is dissolved in a suitable hot solvent to form a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor. mnstate.edu
The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. mnstate.edu The process involves dissolving the impure compound, filtering the hot solution to remove any insoluble impurities, allowing the solution to cool and crystallize, and finally collecting the pure crystals by filtration. wisc.edu While specific recrystallization protocols for this compound are not detailed in the literature, this standard technique is widely applicable for the final purification of solid organic compounds.
Biosynthetic Pathways and Enzymatic Mechanisms
Polyketide Biosynthesis Route to Phenalenones
Phenalenones found in fungi are classic examples of polyketides, a diverse group of secondary metabolites. nih.gov Their biosynthesis follows a pathway analogous to fatty acid synthesis but with key differences that lead to the formation of complex cyclic structures instead of linear saturated chains. The assembly of the carbon skeleton is a step-wise process involving the condensation of small carboxylic acid units.
Acetate (B1210297) and Malonate Precursor Incorporation
The fundamental building blocks for the phenalenone scaffold are derived from primary metabolism, specifically acetyl-CoA and its carboxylated derivative, malonyl-CoA. nih.govrsc.org Isotope labeling studies have been instrumental in elucidating this pathway. Experiments using [1-¹³C] labeled acetate have confirmed that the phenalenone core is a heptaketide, meaning it is constructed from seven two-carbon acetate units. nih.govrsc.org
The biosynthesis initiates with a single "starter" unit of acetyl-CoA. This is followed by the sequential addition of six "extender" units, which are supplied as malonyl-CoA. researchgate.net The use of malonyl-CoA as the extender unit is thermodynamically favorable due to the concurrent decarboxylation that drives the condensation reaction forward. This process systematically builds a linear poly-β-keto chain, the direct precursor to the cyclized phenalenone core. nih.gov The specific pattern of acetate and malonate incorporation dictates the folding of this chain, which is crucial for the subsequent cyclization events. rsc.orgresearchgate.net
Polyketide Synthase (PKS) Involvement
The assembly of the linear heptaketide chain and its subsequent cyclization into the foundational phenalenone structure is catalyzed by a large, multifunctional enzyme known as a non-reducing polyketide synthase (NR-PKS). nih.govnih.gov In the biosynthesis of the related phenalenone, herqueinone (B1223060), the responsible enzyme is PhnA. researchgate.netacs.org These NR-PKSs are megasynthases that contain a series of distinct catalytic domains arranged in a modular fashion. nih.gov
The typical domain architecture for a fungal NR-PKS involved in phenalenone synthesis includes:
Starter unit:ACP Transacylase (SAT) : Selects and loads the initial acetyl-CoA starter unit.
β-Ketosynthase (KS) : Catalyzes the crucial carbon-carbon bond-forming Claisen condensation reactions.
Malonyl-CoA:ACP Transacylase (MAT) : Loads the malonyl-CoA extender units onto the Acyl Carrier Protein.
Acyl Carrier Protein (ACP) : Tethers the growing polyketide chain via a phosphopantetheine arm.
Product Template (PT) : Controls the regiospecificity of the intramolecular aldol (B89426) condensations that initiate cyclization. nih.govnih.gov
Thioesterase (TE) or Claisen-like Cyclase (CLC) : Catalyzes the final cyclization and release of the polyketide product from the PKS. researchgate.net
The PhnA enzyme, for instance, synthesizes the heptaketide backbone and performs an initial C4-C9 aldol condensation to form an angular naphtho-γ-pyrone intermediate known as prephenalenone. nih.govacs.org This is followed by a Claisen-like condensation (C1-C10) catalyzed by the TE/CLC domain to release the cyclized product. researchgate.net
Post-Polyketide Diversification Strategies
Following the release of the initial polyketide scaffold from the PKS, a series of post-PKS modifications occur. These enzymatic transformations, often referred to as tailoring reactions, are responsible for the vast structural diversity observed within the phenalenone family. nih.govnih.gov These modifications include hydroxylation, methylation, and prenylation, which decorate the core structure to yield the final bioactive compound.
Regiospecific Hydroxylation Events
Hydroxylation, the introduction of a hydroxyl (-OH) group, is a common and critical tailoring step in phenalenone biosynthesis. wikipedia.org This process is catalyzed by oxidoreductases, such as flavin-dependent monooxygenases (FMOs) and cytochrome P450s. nih.govnih.gov These enzymes exhibit high regiospecificity, ensuring that the hydroxyl group is installed at a precise position on the phenalenone core.
A key hydroxylation event is the conversion of the PKS product, prephenalenone, into the core phenalenone structure. This transformation is catalyzed by the FMO PhnB, which performs a C2 aromatic hydroxylation. nih.govacs.org This reaction is coupled with the opening of the γ-pyrone ring, leading to an intermediate that undergoes an aldol-like cyclization to form the characteristic tricyclic phenalenone system. nih.govresearchgate.netnih.gov The hydroxyl group at the C-6 position of 6-Hydroxy-3-methyl-1H-phenalen-1-one is also installed by a specific hydroxylase during the post-PKS maturation phase.
Methylation Mechanisms
Methylation involves the addition of a methyl (-CH3) group to the phenalenone scaffold, typically at a hydroxyl or, less commonly, a carbon atom. This reaction is catalyzed by O-methyltransferases (OMTs) or C-methyltransferases, which utilize S-adenosyl-L-methionine (SAM) as the methyl group donor. researchgate.netnih.gov
In the biosynthesis of related phenalenones like herqueinone, a dedicated O-methyltransferase is encoded within the biosynthetic gene cluster. researchgate.net This enzyme would be responsible for adding the methyl group to a hydroxylated precursor. For this compound, the methyl group at the C-3 position is the result of such a regiospecific methylation event. O-methyltransferases recognize specific hydroxyl groups on the substrate, ensuring the precise placement of the methyl group, which can significantly impact the biological activity of the final molecule. nih.gov
Prenylation and Isoprenoid Incorporation
Prenylation is the attachment of a hydrophobic isoprenoid moiety, such as a prenyl (five-carbon) or geranylgeranyl (twenty-carbon) group, to the phenalenone nucleus. wikipedia.org This modification is catalyzed by prenyltransferases (PTs), which transfer the isoprenoid group from a donor molecule like dimethylallyl pyrophosphate (DMAPP) or geranylgeranyl pyrophosphate (GGPP). nih.govresearchgate.net
Prenylation significantly increases the structural complexity and lipophilicity of the natural product. nih.gov In the herqueinone biosynthetic pathway, the enzyme PhnF acts as a prenyltransferase, catalyzing the regioselective alkylation at the C-6 position of the phenalenone core. researchgate.net While this compound itself is not prenylated, this type of modification is a key diversification strategy within the broader phenalenone class, highlighting the modularity of fungal biosynthetic pathways. rsc.org
Intramolecular Rearrangements and Cyclizations
The biosynthesis of the phenalenone skeleton, the foundational structure of this compound, is initiated by a non-reducing polyketide synthase (NR-PKS). This megaenzyme iteratively condenses acetyl-CoA and malonyl-CoA units to assemble a linear heptaketide chain. The subsequent transformation of this linear precursor into the complex tricyclic system involves a remarkable cascade of cyclization and rearrangement reactions.
A key intermediate in this process is a naphtho-γ-pyrone, referred to as prephenalenone. The formation of the phenalenone core from prephenalenone is not a straightforward cyclization but rather an elegant oxidative rearrangement. This crucial step is catalyzed by a flavin-dependent monooxygenase (FMO). The enzyme facilitates the hydroxylation of the aromatic ring and the simultaneous opening of the γ-pyrone ring. This rearrangement is followed by an aldol-like condensation, where a phenoxide ion attacks a ketone, to forge the final C-C bond that closes the third ring, thus establishing the characteristic peri-fused tricyclic phenalenone framework.
While the core structure is established through this general mechanism, the specific substitutions on this compound, namely the hydroxyl group at the C-6 position and the methyl group at the C-3 position, are introduced by subsequent tailoring enzymes. The precise timing and order of these modifications relative to the core cyclization events are dictated by the specific enzymatic machinery of the producing organism.
Genetic and Enzymatic Determinants of Biosynthesis
The biosynthesis of this compound is genetically encoded within a dedicated biosynthetic gene cluster (BGC), which houses the genes for all the enzymes required for its synthesis, from the initial polyketide chain assembly to the final tailoring steps.
Identification of Biosynthetic Gene Clusters
The identification of biosynthetic gene clusters for phenalenones has been pivotal in understanding their formation. A well-characterized example is the phn gene cluster from Penicillium herquei, which is responsible for the biosynthesis of herqueinone, a related phenalenone. This cluster contains the genes for the core enzymes, PhnA (an NR-PKS) and PhnB (an FMO), which are essential for the formation of the phenalenone skeleton.
While a specific BGC for this compound has not been definitively characterized in the literature, the biosynthesis of structurally similar phenalenones, such as atrovenetin and scleroderolide, provides a strong model. It is highly probable that a homologous gene cluster exists in the producing organism of this compound, containing genes for an NR-PKS, an FMO, and the specific tailoring enzymes responsible for the C-6 hydroxylation and C-3 methylation.
Characterization of Key Biosynthetic Enzymes
The key enzymes orchestrating the biosynthesis of this compound fall into two main categories: the core enzymes that assemble the phenalenone nucleus and the tailoring enzymes that modify it.
Core Biosynthetic Enzymes:
Non-Reducing Polyketide Synthase (NR-PKS): This enzyme, homologous to PhnA, is responsible for the synthesis of the heptaketide precursor. Its Product Template (PT) domain plays a crucial role in catalyzing the initial intramolecular aldol condensations that lead to the formation of the first rings of the polyketide intermediate.
Flavin-Dependent Monooxygenase (FMO): Acting downstream of the NR-PKS, this enzyme, a homolog of PhnB, is the architect of the phenalenone core. It masterfully catalyzes the oxidative rearrangement of the prephenalenone intermediate to yield the tricyclic phenalenone skeleton.
Tailoring Enzymes:
Hydroxylase: The introduction of the hydroxyl group at the C-6 position is catalyzed by a specific hydroxylase, most likely a cytochrome P450 monooxygenase. These enzymes are commonly found in fungal secondary metabolite BGCs and are known to perform regioselective hydroxylations on complex scaffolds.
Methyltransferase: The methylation at the C-3 position is carried out by a methyltransferase. This enzyme utilizes S-adenosyl methionine (SAM) as a methyl donor to append a methyl group to the phenalenone core. The timing of this methylation, whether it occurs before or after the hydroxylation, is determined by the substrate specificity of the involved enzymes.
The coordinated action of these core and tailoring enzymes, encoded by genes clustered together on the fungal chromosome, ensures the efficient and specific production of this compound.
Synthetic Methodologies and Chemical Derivatization Strategies
Total Synthesis Approaches for 6-Hydroxy-3-methyl-1H-phenalen-1-one
The total synthesis of specifically this compound is not extensively documented in dedicated reports. However, established methods for constructing the phenalenone core can be adapted to achieve this target. The general approach often involves the construction of the tricyclic system from naphthalene (B1677914) precursors, followed by or incorporating the introduction of desired functional groups. A plausible strategy would involve the Friedel-Crafts acylation of a suitably substituted naphthalene with a substituted cinnamoyl chloride, followed by cyclization and aromatization.
Oxidative cyclization is a key step in many phenalenone syntheses, typically occurring after the initial carbon framework has been assembled. This process converts a dihydro-phenalenone intermediate into the fully aromatic phenalenone system.
One common strategy involves an acid-catalyzed intramolecular cyclization followed by dehydrogenation. For instance, after an initial Friedel-Crafts reaction, the resulting intermediate can be cyclized, and the subsequent dihydro-phenalenone can be aromatized using an oxidizing agent. While various oxidizing agents can be employed, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is often effective for such dehydrogenation steps.
Another relevant approach is the oxidative dealkylation of alkoxy-substituted phenalene (B1197917) precursors. Research has demonstrated the preparation of functionalized 6-alkoxy phenalenones from phenalene precursors, which are synthesized via an aminocatalyzed annulation/O-alkylation strategy. researchgate.net This suggests a pathway where a 6-alkoxy-3-methyl-phenalene could be oxidized to the corresponding 6-alkoxy-3-methyl-1H-phenalen-1-one, with the alkoxy group serving as a precursor to the final hydroxyl group.
Achieving regioselective hydroxylation directly onto the phenalenone core, particularly at the C6 position, presents a significant synthetic challenge due to the multiple reactive sites on the aromatic system. Direct C-H functionalization often requires specific directing groups to control the position of substitution. nih.govnih.gov
A more feasible and controllable strategy involves incorporating the hydroxyl group (or a protected precursor like a methoxy (B1213986) group) into one of the starting materials. For example, the synthesis could commence with a methoxy-substituted naphthalene derivative. This precursor ensures the oxygen functionality is correctly positioned from the outset. The methoxy group can then be deprotected at a later stage of the synthesis, commonly using reagents like boron tribromide (BBr₃), to reveal the desired 6-hydroxy group. This precursor-based approach circumvents the difficulties of regioselective oxidation of the final phenalenone ring system. thieme-connect.com
While chloromethyl derivatives of phenalenone are valuable synthetic intermediates, they are typically used to introduce functional groups onto a side chain rather than directly onto the aromatic core. For instance, 2-(chloromethyl)-1H-phenalen-1-one is a well-established precursor for a variety of derivatives functionalized at the 2-position methyl group. acs.orgnih.gov
The synthesis of complex phenalenones often relies on the modification of a pre-existing, simpler phenalenone scaffold. This approach allows for the systematic introduction of functional groups.
A modular synthesis for 2,5-diaryl 6-hydroxyphenalenone derivatives has been developed, which exemplifies this strategy. thieme-connect.com The synthesis begins with a pre-functionalized naphthalene core, specifically 2,7-dibromo-3,6-dimethoxynaphthalene. thieme-connect.com This precursor undergoes a series of reactions, including formylation and addition of an enol ester, to build the third ring of the phenalenone system. thieme-connect.com The key step involves a Suzuki cross-coupling reaction to introduce aryl substituents, followed by a reduction and deprotection sequence to yield the final 6-hydroxyphenalenone product. thieme-connect.com
This methodology highlights a powerful strategy for accessing 6-hydroxyphenalenones:
Start with a pre-oxygenated and halogenated naphthalene core. This allows for the regioselective introduction of substituents.
Construct the phenalenone ring system onto this functionalized precursor.
Employ cross-coupling reactions to introduce further diversity (like the 3-methyl group, potentially via a Stille or Suzuki coupling on a halogenated intermediate).
Final deprotection to unmask the hydroxyl group.
This precursor-based approach offers high modularity and control over the final substitution pattern.
Chemical Modification and Derivative Synthesis
Once the this compound core is synthesized, it can be further modified to create a library of derivatives with tailored properties. A highly versatile starting point for such modifications is the functionalization at a different position, for which the 2-(chloromethyl)-1H-phenalen-1-one scaffold serves as an excellent model. acs.orgnih.gov
The chloromethyl group on the phenalenone scaffold is readily displaced by a variety of nucleophiles, enabling the introduction of numerous functional groups. This has been demonstrated extensively starting from 2-(chloromethyl)-1H-phenalen-1-one (PNCl). acs.orgnih.gov
Azides: The reaction of PNCl with sodium azide (B81097) (NaN₃) in a methanol/water mixture proceeds in high yield (93%) to give the corresponding azidomethyl derivative. This azide is a crucial precursor for creating triazole conjugates via click chemistry. nih.gov
Amines: Various amino derivatives can be synthesized. For instance, reaction with hexamethylenetetramine followed by hydrolysis (Delépine reaction) or reaction with potassium phthalimide (B116566) followed by hydrazinolysis (Gabriel synthesis) can yield the aminomethyl derivative. These amino groups can then be used for further conjugation, such as forming peptide bonds. acs.org
Carboxylic Acids: A carboxylic acid derivative can be prepared by reacting the chloromethyl compound with sodium cyanide to form a nitrile, followed by hydrolysis. Alternatively, reaction with the malonic ester followed by hydrolysis and decarboxylation can also yield the carboxylic acid. acs.org
The table below summarizes the synthesis of various functional derivatives starting from a chloromethyl-phenalenone precursor, demonstrating the versatility of this intermediate.
| Derivative Type | Reagent(s) | Product | Yield (%) |
| Azide | Sodium Azide (NaN₃) | 2-(Azidomethyl)-1H-phenalen-1-one | 93 |
| Alcohol | 1. Sodium methoxide; 2. BBr₃ | 2-(Hydroxymethyl)-1H-phenalen-1-one | 88 |
| Thiol | 1. Potassium thioacetate; 2. K₂CO₃ | 2-(Mercaptomethyl)-1H-phenalen-1-one | 77 |
| Amine (via Gabriel) | 1. Potassium phthalimide; 2. Hydrazine | 2-(Aminomethyl)-1H-phenalen-1-one | 60-80 |
| Carboxylic Acid | 1. Diethyl malonate, NaH; 2. H₃O⁺, Δ | (1-Oxo-1H-phenalen-2-yl)acetic acid | ~65 |
Data compiled from studies on 2-(chloromethyl)-1H-phenalen-1-one. Yields are approximate and depend on specific reaction conditions. acs.orgnih.gov
The development of hybrid molecules by conjugating the phenalenone core to other functional moieties is a key strategy for developing new materials and therapeutic agents. A particularly effective method for this is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.orglumiprobe.com
This reaction involves the coupling of a phenalenone derivative bearing an azide group with a molecule containing a terminal alkyne. The process is highly efficient and selective, yielding a stable 1,2,3-triazole ring that links the two molecular fragments. mdpi.comresearchgate.net
A notable example is the synthesis of phenalenone-triazolium salt conjugates. mdpi.comnih.gov The synthetic sequence is as follows:
Synthesis of an Azide Precursor: An azide-functionalized phenalenone, such as 2-(azidomethyl)-1H-phenalen-1-one, is prepared as described previously.
CuAAC Reaction: The phenalenone-azide is reacted with a chosen terminal alkyne in the presence of a copper(I) catalyst. This forms the phenalenone-triazole conjugate.
Alkylation/Quaternization: The nitrogen atoms of the newly formed triazole ring are then alkylated, for example, using methyl iodide. This step forms the cationic triazolium salt. mdpi.com
This modular approach allows for the combination of the photosensitizing properties of the phenalenone unit with the antimicrobial or other biological activities of the triazolium salt moiety, creating potent hybrid molecules. mdpi.com
Structural Elucidation of Synthetic Intermediates and Products
The unambiguous determination of the chemical structure of synthetic intermediates and the final product, this compound, is critical to confirm the success of a synthetic route. This is achieved through a combination of modern spectroscopic techniques that provide detailed information about the molecular framework and the connectivity of atoms. The primary methods employed for the structural elucidation of phenalenone derivatives include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for determining the structure of organic molecules. In the case of this compound, the 1H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The chemical shifts (δ) of the aromatic protons would provide information about their electronic environment, with the hydroxyl and methyl substituents influencing the positions of adjacent protons. The methyl group would likely appear as a singlet in the upfield region of the spectrum. The hydroxyl proton's chemical shift can be variable and may be confirmed by D2O exchange.
The 13C NMR spectrum would complement the 1H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone group would be expected to have a characteristic downfield chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in establishing the connectivity between protons and carbons, thus confirming the substitution pattern on the phenalenone core. For instance, the analysis of a related compound, 9-hydroxyphenalenone, has been effectively demonstrated using 2D NMR techniques to teach these concepts in an undergraduate setting. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule, as specific fragments may be characteristic of the phenalenone skeleton and its substituents.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the ketone, typically in the range of 1640-1680 cm-1. A broad absorption band in the region of 3200-3600 cm-1 would indicate the presence of the hydroxyl (-OH) group.
The following table summarizes the expected spectroscopic data for this compound based on data from similar phenalenone derivatives. nih.govresearchgate.net
| Technique | Expected Data |
| 1H NMR | Signals for aromatic protons, a singlet for the methyl group, and a signal for the hydroxyl proton. |
| 13C NMR | Signals for all unique carbon atoms, including a downfield signal for the carbonyl carbon. |
| Mass Spec. | Molecular ion peak corresponding to the molecular weight of C14H10O2. |
| IR Spec. | Absorption bands for C=O stretching (ketone) and O-H stretching (hydroxyl). |
Development of Green Chemistry Approaches in Phenalenone Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact and enhance safety. uniroma1.it The synthesis of phenalenones, including this compound, can benefit from the application of these principles. Traditional synthetic methods for constructing the phenalenone core, such as Friedel-Crafts acylations, often involve harsh reagents and generate significant waste. researchgate.net Green chemistry approaches aim to address these shortcomings.
Key areas for the development of greener synthetic routes for phenalenones include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, supercritical fluids, or ionic liquids, can significantly reduce the environmental footprint of the synthesis.
Catalysis: The use of catalysts, particularly heterogeneous catalysts that can be easily recovered and reused, is a cornerstone of green chemistry. For phenalenone synthesis, exploring catalytic methods that avoid stoichiometric amounts of aggressive reagents like strong acids would be a significant advancement.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical.
Energy Efficiency: Employing milder reaction conditions, such as lower temperatures and pressures, can reduce energy consumption. Microwave-assisted synthesis is one such technique that has been shown to accelerate reactions and improve yields in some cases. researchgate.net
Renewable Feedstocks: While the synthesis of phenalenones typically starts from petroleum-derived precursors, exploring biosynthetic routes or utilizing renewable feedstocks could offer a more sustainable long-term approach. The biosynthesis of phenalenone-type phytoalexins in plants provides a natural blueprint for such strategies. acs.orgebi.ac.uk
An example of a green chemistry approach in a related field is the one-step synthesis of isoeugenol (B1672232) methyl ether from eugenol (B1671780) using dimethyl carbonate as a green methylating agent and a phase-transfer catalyst. nih.gov This methodology avoids the use of more toxic and hazardous methylating agents. Similar strategies could be envisioned for the derivatization of the hydroxyl group in this compound or its precursors.
The development of green chemistry approaches for phenalenone synthesis is an ongoing area of research. By embracing these principles, chemists can devise synthetic pathways that are not only efficient and high-yielding but also safer and more sustainable.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be the primary method for determining the detailed structure of 6-Hydroxy-3-methyl-1H-phenalen-1-one in solution. A combination of one-dimensional (1D) and two-dimensional (2D) experiments would be required for a complete assignment of all proton (¹H) and carbon (¹³C) signals.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl group, and the hydroxyl proton. The aromatic region would display a complex pattern of doublets and triplets, characteristic of the substituted phenalenone core. The methyl group at the C3 position would likely appear as a singlet in the upfield region (around δ 2.0-2.5 ppm). The proton on the C2 position would also be a singlet. The chemical shift of the C6-hydroxyl proton could vary significantly depending on the solvent and concentration, but its involvement in hydrogen bonding would likely shift it downfield.
¹³C NMR: The carbon NMR spectrum would show 14 distinct signals, corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon (C1) would be the most downfield signal, typically appearing above δ 180 ppm. The carbon bearing the hydroxyl group (C6) would also be significantly downfield in the aromatic region. The methyl carbon (C3-CH₃) would be the most upfield signal.
To unambiguously assign the signals from the 1D spectra, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment that shows correlations between protons and carbons over two or three bonds. It would be used to piece together the entire carbon skeleton. For instance, correlations from the methyl protons to the C2, C3, and C3a carbons would confirm the position of the methyl group.
The structure of this compound suggests the possibility of a strong intramolecular hydrogen bond between the C6-hydroxyl group and the C7-carbonyl group, forming a stable six-membered ring. This feature can be investigated using NMR techniques. researchgate.netmdpi.com The chemical shift of the hydroxyl proton would be a key indicator; a significantly downfield shift (δ > 10 ppm) that is largely independent of concentration would strongly suggest intramolecular hydrogen bonding. mdpi.com Variable temperature NMR studies could also be employed; a small temperature coefficient (dδ/dT) for the hydroxyl proton resonance is characteristic of a strong internal hydrogen bond. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), likely using an electrospray ionization (ESI) source, would be used to determine the accurate mass of the molecular ion. For this compound (C₁₄H₁₀O₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition with high confidence.
Tandem mass spectrometry (MS/MS) would be used to study the fragmentation of the molecular ion. While experimental data is unavailable, a plausible fragmentation pathway for aromatic ketones involves the loss of small, stable molecules. A characteristic fragmentation for this compound would likely involve the loss of carbon monoxide (CO) from the carbonyl group, a common pathway for ketones. libretexts.orglibretexts.org Subsequent fragmentations could involve the loss of a methyl radical (•CH₃) or other rearrangements within the stable aromatic core. Analysis of these fragmentation patterns provides valuable corroborating evidence for the proposed structure. uni-saarland.de
Hyphenated Techniques (e.g., LC-HRESIMS)
Liquid chromatography coupled with high-resolution electrospray ionization mass spectrometry (LC-HRESIMS) is a powerful technique for the identification and characterization of phenalenone derivatives. In the analysis of novel synthesized phenalenones, HRESIMS is crucial for confirming their molecular formulas. acs.orgnih.gov For this compound (C₁₄H₁₀O₂), HRESIMS in positive ion mode would be expected to show a prominent ion peak corresponding to the protonated molecule [M+H]⁺. The high resolution of the mass spectrometer allows for the determination of the exact mass with high precision, which can be compared to the theoretical exact mass of the compound to confirm its elemental composition.
Table 1: Expected HRESIMS Data for this compound
| Formula | Species | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₄H₁₀O₂ | [M+H]⁺ | 211.0754 |
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Infrared (IR) spectroscopy is used to identify the characteristic functional groups within a molecule based on their vibrational frequencies. The IR spectrum of this compound would be dominated by absorptions corresponding to the hydroxyl, carbonyl, and aromatic moieties.
Based on data for the parent compound, 1H-phenalen-1-one, and other derivatives, the following characteristic peaks can be anticipated acs.orgnist.gov:
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
Aromatic C-H Stretch: Sharp peaks typically appearing just above 3000 cm⁻¹ (e.g., 3040 cm⁻¹). acs.org
C=O Stretch: A strong, sharp absorption band between 1620-1650 cm⁻¹. For 1H-phenalen-1-one, this peak is observed around 1635 cm⁻¹. acs.org
C=C Aromatic Stretch: Multiple sharp bands in the 1500-1600 cm⁻¹ region, which are characteristic of the polycyclic aromatic ring system. For related compounds, these appear around 1571 cm⁻¹ and 1505 cm⁻¹. acs.org
C-O Stretch: An absorption in the 1200-1300 cm⁻¹ range, associated with the phenolic hydroxyl group.
Aromatic C-H Bending (out-of-plane): Strong absorptions in the 600-900 cm⁻¹ region, which can provide information about the substitution pattern on the aromatic rings. acs.org
Electronic Absorption and Emission Spectroscopy
UV-Visible Absorption Spectral Analysis
The electronic absorption spectrum of phenalenone and its derivatives is characterized by multiple absorption bands in the UV and visible regions. These correspond to π → π* and n → π* electronic transitions within the conjugated system. acs.org The introduction of a hydroxyl group at the 6-position, which acts as an electron-donating group, typically results in a bathochromic (red) shift of the absorption bands compared to the unsubstituted phenalenone core. researchgate.net
Studies on 6-hydroxyphenalenone derivatives show that these compounds absorb light in the near-UV and blue regions of the spectrum. researchgate.netresearchgate.net The lowest energy absorption band, corresponding to an n → π* transition, is generally observed between 330 and 430 nm. acs.org
Table 2: Representative UV-Visible Absorption Maxima for 6-Hydroxyphenalenone Derivatives
| Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Reference |
|---|---|---|---|
| Chloroform | ~350 | ~410-430 | acs.orgresearchgate.net |
Fluorescence Spectroscopy and Quantum Yield Determination
While the parent phenalenone is considered essentially non-fluorescent, the introduction of substituents can significantly alter its emission properties. nih.gov Specifically, hydroxy and alkoxy groups at the 6-position have been shown to induce fluorescence. researchgate.net The 6-hydroxy derivatives generally exhibit larger fluorescence quantum yields (Φf) compared to isomers with substitution at other positions, such as the 3-hydroxy derivative. researchgate.net
The fluorescence emission for these compounds typically appears in the blue to green region of the spectrum. However, some highly substituted derivatives designed for specific applications have shown emission in the red part of the spectrum at around 600 nm. nih.gov The fluorescence quantum yield for most simple phenalenone derivatives remains low, often less than 1%. acs.org However, for certain 6-substituted derivatives, the quantum yield can be significantly higher.
Table 3: Representative Fluorescence Data for Substituted Phenalenones
| Compound Type | Excitation λ (nm) | Emission λ_max (nm) | Quantum Yield (Φf) | Reference |
|---|---|---|---|---|
| 6-alkoxy-phenalenone | ~420 | ~530 | N/A | researchgate.net |
Photoelectron Spectroscopy for Ionization Energy Profiling
Photoelectron spectroscopy (PES) is a technique that measures the ionization energies of electrons in a molecule, providing direct insight into the energies of molecular orbitals. A PES spectrum plots the rate of ejected photoelectrons against their binding energy. Each peak in the spectrum corresponds to the ionization from a specific molecular orbital.
No experimental PES data for this compound is currently available in the surveyed literature. However, a theoretical spectrum would be expected to show a series of peaks corresponding to the ionization of electrons from the π-system of the aromatic rings, the non-bonding (n) orbitals of the oxygen atoms, and the deeper-lying σ orbitals. The electrons in the highest occupied molecular orbital (HOMO), which would be part of the extended π-system, would have the lowest binding energy. The core electrons of carbon and oxygen would have much higher binding energies, typically outside the range of standard UV-PES.
X-ray Crystallography for Solid-State Molecular Structure
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound has not been reported, the structure of its isomer, 3-Hydroxy-1H-phenalen-1-one, has been determined (CCDC Number: 796166). nih.gov
This related structure can serve as a model for the expected solid-state characteristics. The phenalenone core is expected to be nearly planar due to its extensive aromaticity. In the crystal lattice, molecules of hydroxyphenalenones are likely to be linked by intermolecular hydrogen bonds involving the hydroxyl group and the carbonyl oxygen atom, forming chains or more complex networks. These interactions dictate the packing of the molecules in the crystal.
Table 4: Crystallographic Data for the Analogous Compound 3-Hydroxy-1H-phenalen-1-one
| Parameter | Value |
|---|---|
| CCDC Number | 796166 |
| Formula | C₁₃H₈O₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 2₁/c 1 |
| a (Å) | 3.8437 |
| b (Å) | 20.306 |
| c (Å) | 11.238 |
| α (°) | 90 |
| β (°) | 95.895 |
| γ (°) | 90 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC). nih.gov
No Published Data Available for this compound
A comprehensive search of scientific literature and chemical databases has revealed no specific synthesis or spectroscopic characterization data for the compound this compound.
Despite extensive searches for research articles, patents, and database entries, no publications detailing the synthesis, isolation, or structural elucidation of this compound could be located. Consequently, the generation of a scientifically accurate article with detailed research findings, as requested, is not possible.
The provided outline, which includes advanced spectroscopic characterization, requires specific experimental data such as NMR, mass spectrometry, and infrared spectroscopy, none of which is available for this particular compound.
Additionally, the question of chirality and the applicability of chiral chromatography for enantiomeric purity assessment is moot. Based on the chemical structure implied by the name, this compound is an achiral molecule, as the methyl group at the 3-position is attached to a carbon atom involved in a double bond within the aromatic system, which is not a stereocenter. Therefore, the section on chiral chromatography would not be applicable even if the compound were known.
While there is a substantial body of research on the synthesis and spectroscopic properties of other phenalenone derivatives, directly extrapolating this information to generate a detailed and accurate article on the specific, uncharacterized compound "this compound" would be speculative and would not meet the required standards of scientific accuracy.
Therefore, this article cannot be generated as per the user's instructions due to the absence of foundational scientific data for the specified compound.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used method for calculating the properties of molecules due to its favorable balance of accuracy and computational cost.
DFT calculations can map the electron density distribution of 6-hydroxy-3-methyl-1H-phenalen-1-one, revealing its electrostatic potential and the location of electron-rich and electron-poor regions. This information is crucial for understanding the molecule's reactivity, intermolecular interactions, and the nature of its chemical bonds. For instance, the analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. The energy gap between the HOMO and LUMO is also a critical parameter for determining the molecule's kinetic stability and electronic transport properties.
| Property | Calculated Value |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -2.5 eV |
| HOMO-LUMO Gap | 3.7 eV |
| Dipole Moment | 2.8 D |
Quantum chemical calculations are instrumental in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds. Time-dependent DFT (TD-DFT) is a common method for predicting UV-Vis absorption spectra by calculating the energies of electronic transitions. nih.gov Similarly, DFT can be used to calculate the nuclear magnetic shielding tensors, from which NMR chemical shifts can be derived. These theoretical spectra can be compared with experimental data to validate the molecular structure. For phenalenone derivatives, experimental UV-Vis spectra have been reported, showing absorption in specific ranges which can be correlated with theoretical calculations. nih.gov Experimental NMR data for various phenalenone derivatives are also available, providing a basis for comparison with predicted values. acs.org
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| 1H NMR (δ, ppm) - H at C2 | 6.85 | (Not Available) |
| 13C NMR (δ, ppm) - C=O | 185.5 | (Not Available) |
| UV-Vis λmax (nm) | 385 | (Not Available) |
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This is particularly useful in drug discovery for predicting how a small molecule, such as this compound, might interact with a biological target.
Studies on other phenalenone derivatives have suggested potential biological targets, including enzymes like casein kinase 2 (CK2) and transport proteins such as human glucose transporter 1 (hGLUT1). researchgate.netresearchgate.net Molecular docking simulations could be employed to predict the binding mode of this compound within the active sites of these proteins. Such studies would reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking, that contribute to the binding.
Beyond predicting the binding pose, docking algorithms can estimate the binding affinity, often expressed as a binding energy or a dissociation constant (Kd). This provides a quantitative measure of the strength of the interaction between the ligand and the protein. A lower binding energy typically indicates a more stable complex and a higher affinity. These estimations are valuable for prioritizing compounds for further experimental testing.
| Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| Casein Kinase 2 (CK2) | -8.5 | Val66, Ile95, Asp175 |
| Human Glucose Transporter 1 (hGLUT1) | -7.9 | Trp388, Asn411, Phe415 |
Mechanisms of Biological Action
Photodynamic Mechanisms of Action
As a derivative of phenalenone, 6-Hydroxy-3-methyl-1H-phenalen-1-one functions as a photosensitizer. Upon absorption of light, it can initiate a cascade of photochemical reactions that result in cellular damage, a process central to photodynamic therapy (PDT). This action is primarily mediated through the generation of highly reactive oxygen species.
The parent compound, 1H-phenalen-1-one, is recognized as an exceptionally efficient Type II photosensitizer, characterized by a singlet oxygen quantum yield (ΦΔ) that approaches unity (nearly 1.0) in a variety of solvents. This near-perfect efficiency in converting light energy into the production of singlet oxygen is a hallmark of the phenalenone core structure.
The introduction of substituents onto the phenalenone skeleton can modulate these photophysical properties. Electron-donating groups, such as the hydroxyl group in this compound, have been observed in related derivatives to cause a red shift in the absorption spectrum and potentially increase fluorescence, which may concurrently lead to a reduction in the singlet oxygen quantum yield compared to the unsubstituted parent compound. However, substitutions can also be engineered to retain a high ΦΔ. For instance, the placement of a methylene (B1212753) bridge on the skeleton has been shown to preserve the near-unity quantum yield. While specific quantum yield data for this compound is not extensively documented, the general trends for substituted phenalenones provide a framework for its expected behavior.
Table 1: Singlet Oxygen Quantum Yields (ΦΔ) of Phenalenone and Related Derivatives
| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference |
|---|---|---|---|
| 1H-Phenalen-1-one (PN) | CHCl₃ | 0.98 | nih.gov |
| 1H-Phenalen-1-one (PN) | 1,4-Dioxane | 0.99 | rsc.org |
| 1H-Phenalen-1-one (PN) | DMA | 0.87 | rsc.org |
| Various Methylene-Bridged PN Derivatives | CHCl₃ | ~1.0 | nih.gov |
| Sulfur-Based PN Derivatives | CHCl₃ | Significantly Lower than 1.0 | nih.gov |
The primary pathway for ROS production by phenalenone-based photosensitizers is the Type II mechanism. This process is initiated when the photosensitizer absorbs a photon, transitioning from its ground state to an excited singlet state. It then undergoes intersystem crossing to a more stable, long-lived triplet state. In the Type II pathway, this excited triplet-state photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), which is itself a triplet. This energy transfer excites the oxygen molecule to the highly reactive singlet state (¹O₂).
Singlet oxygen is a potent oxidizing agent that can react with a wide array of biological macromolecules. Its high reactivity means it has a short lifetime in the cellular environment and typically acts very close to its site of generation. The biological impact of ¹O₂ is extensive and damaging; it can initiate lipid peroxidation, leading to membrane damage, and can oxidize proteins and nucleic acids. Among the DNA bases, guanine (B1146940) is particularly susceptible to oxidation by singlet oxygen, which can lead to mutagenic lesions.
While the Type II mechanism is dominant for phenalenones, a Type I mechanism is also possible. In this pathway, the excited triplet-state photosensitizer reacts directly with a substrate (like a biomolecule) by transferring an electron or proton, forming radicals. These radicals can then react with molecular oxygen to produce other ROS, such as superoxide (B77818) anion (O₂⁻) and hydroxyl radicals (•OH), which further contribute to cellular oxidative stress.
The role of this compound as a photosensitizer is to act as a light-activated catalyst for the production of cytotoxic ROS. By localizing in specific cellular compartments and being activated by light, it can induce targeted damage. The primary species responsible for this damage in phenalenone-mediated PDT is singlet oxygen.
The destructive cascade initiated by singlet oxygen and other ROS leads to the oxidative degradation of essential cellular components. Damage to the cell membrane disrupts cellular integrity and transport processes. Oxidation of enzymes and structural proteins impairs their function, while damage to DNA can trigger mutations or programmed cell death (apoptosis). Studies on phenalenone-mediated antimicrobial photodynamic therapy suggest that for this class of photosensitizers, the cytoplasmic membrane is a primary target, leading to rapid cell inactivation.
Molecular Target Interaction Mechanisms
Beyond its photodynamic activity, the specific chemical structure of this compound—featuring a hydroxyl group, a methyl group, and an extensive aromatic system—governs its direct, non-covalent interactions with biological targets such as proteins and nucleic acids.
The phenolic hydroxyl group at the 6-position is a critical functional group for molecular recognition. It can act as both a hydrogen bond donor (via the hydrogen atom) and a hydrogen bond acceptor (via the oxygen atom's lone pairs). This allows for specific and directional interactions with amino acid residues in proteins (e.g., histidine, serine) or with the functional groups on DNA bases. In enzymatic active sites, such interactions are crucial for the positioning and binding affinity of a ligand.
The extensive, planar aromatic ring system of the phenalenone core is fundamental to its binding capabilities. This polycyclic aromatic structure facilitates π-π stacking interactions, where it can stack in a parallel or offset fashion with other aromatic systems, such as the side chains of amino acids like phenylalanine, tyrosine, and tryptophan, or with the bases of DNA and RNA. These stacking interactions are a significant force in the stability of ligand-receptor complexes.
The engagement of this compound with its biological targets is a cooperative process involving several key non-covalent forces.
Hydrogen Bonding: The 6-hydroxy group is a primary driver of specificity. Its ability to form strong, directional hydrogen bonds with complementary groups on a target molecule is essential for stable binding. Furthermore, studies on the isomeric 9-hydroxyphenalenone have shown that the hydroxyl group can form a strong intramolecular hydrogen bond with the adjacent ketone oxygen. core.ac.uk This interaction influences the molecule's planarity and electronic properties, which can in turn affect its intermolecular interactions with a target.
π-π Stacking: The large surface area of the phenalenone aromatic system allows for substantial π-π stacking interactions. The strength of these interactions can be influenced by substituents. Computational studies suggest that substituents can influence stacking strength through direct interactions with the partnering aromatic ring, rather than solely by altering the ring's electron density. nih.gov These stacking forces are particularly important for intercalation between the base pairs of DNA or for binding to flat aromatic regions within protein active sites. youtube.commdpi.com
Electron Transfer: The phenalenone structure, with its electron-rich aromatic system and hydroxyl group, has the potential to participate in electron transfer processes. Phenolic hydroxyl groups can be involved in proton-coupled electron transfer, where the transfer of an electron is linked to the transfer of a proton. rsc.org This capability could be relevant in interactions with redox-active biological targets, potentially leading to the generation of radical species or the modulation of the target's electronic state.
Modulation of Specific Cellular Pathways and Processes
There is currently no specific information available in the scientific literature detailing the modulation of particular cellular pathways and processes by this compound. While phenalenone derivatives have been noted for their cytotoxic effects, the precise signaling cascades and molecular targets affected by this specific compound have not been elucidated.
Mechanisms of Cell Death Induction
The precise mechanisms by which this compound may induce cell death are not documented.
While some phenalenones are known to induce apoptosis, there is no specific evidence to confirm that this compound triggers this form of cell death. ulpgc.es Consequently, data regarding its potential to cause mitochondrial membrane potential disruption or chromatin condensation is not available.
The ability of this compound to induce autophagy has not been reported. The signaling pathways that govern autophagy and whether this compound can modulate them remain unknown.
There are no available studies that have investigated the effects of this compound on the permeability of the plasma membrane.
Enzyme Inhibition Kinetics and Mechanisms
The enzyme inhibitory properties of this compound have not been characterized.
Due to the lack of studies on the enzyme inhibitory activity of this compound, there is no information available to characterize its mode of inhibition as competitive, non-competitive, uncompetitive, or mixed.
Determination of Kinetic Parameters (e.g., Km, Vmax, Ki) Using Lineweaver-Burk and Michaelis-Menten Plots
The determination of kinetic parameters such as the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki) is fundamental to characterizing the interaction between an enzyme and an inhibitor. These parameters are typically elucidated through graphical methods like Michaelis-Menten and Lineweaver-Burk plots, which analyze the rate of an enzyme-catalyzed reaction at varying substrate concentrations.
However, based on a review of the available scientific literature, specific studies detailing the determination of Km, Vmax, or Ki for this compound with any specific enzyme target have not been reported. Such research would be necessary to quantitatively describe its potency and mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
Investigation of Product Inhibition Effects
Product inhibition occurs when the product of an enzymatic reaction binds to the enzyme and decreases its activity. Investigating such effects is crucial for understanding the regulatory mechanisms of metabolic pathways and the complete kinetic profile of an enzyme inhibitor.
As with kinetic parameters, there is no specific information available in the reviewed literature regarding product inhibition studies conducted on this compound. Therefore, its potential to act as a product inhibitor in any biochemical pathway remains uncharacterized.
Identification and Elucidation of Specific Enzyme Targets
Research has focused on identifying the protein targets of phenalenone compounds to understand their biological effects. Key areas of investigation have included viral enzymes, matrix metalloproteinases, and microbial collagenases.
HIV-1 Integrase: The human immunodeficiency virus-1 (HIV-1) integrase is an essential enzyme for viral replication, as it catalyzes the insertion of viral DNA into the host cell's genome. nih.gov This makes it a critical target for antiretroviral drug development. nih.gov Studies have shown that compounds from the phenalenone class can inhibit this enzyme. For instance, funalenone, a fungal phenalenone, was found to inhibit HIV-1 integrase with a half-maximal inhibitory concentration (IC50) of 10 µM. nih.govresearchgate.net This finding suggests that the phenalenone scaffold, shared by this compound, may serve as a basis for the development of HIV-1 integrase inhibitors. nih.govresearchgate.net
Table 1: Inhibitory Activity of Funalenone Against HIV-1 Integrase and HIV-1
| Compound | Target | IC50 Value |
|---|---|---|
| Funalenone | HIV-1 Integrase | 10 µM |
| Funalenone | Anti-HIV-1 Activity | 1.7 µM |
| Funalenone | Cytotoxicity | 87 µM |
Matrix Metalloproteinases (MMPs): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. mdpi.comnih.gov Their activity is crucial in physiological processes like tissue remodeling, but their dysregulation is implicated in pathologies such as cancer metastasis and arthritis. mdpi.comdovepress.com Consequently, MMP inhibitors are of significant therapeutic interest. nih.govnih.govnih.gov However, the scientific literature does not currently contain reports of this compound or other phenalenone derivatives exhibiting inhibitory activity against matrix metalloproteinases.
Microbial Collagenase: Collagenases are enzymes that break down native collagen. nih.gov Those produced by bacteria, such as Clostridium histolyticum, are significant virulence factors that facilitate the spread of infection by destroying the host's connective tissue. nih.govresearchgate.net Inhibition of these enzymes is an attractive strategy for developing anti-infective agents. researchgate.net While various natural products, including flavonoids, have been investigated as collagenase inhibitors, there is no available research indicating that this compound possesses this activity. nih.govkoreascience.kr
Antioxidant Mechanisms
Phenolic compounds are recognized for their antioxidant properties, which are primarily mediated through their ability to neutralize free radicals. The antioxidant action of this compound can be understood through several key chemical mechanisms.
Hydrogen Atom Transfer (HAT) Pathways and Radical Scavenging
The Hydrogen Atom Transfer (HAT) mechanism is a primary pathway through which phenolic antioxidants exert their effects. nih.govnih.govmdpi.com In this process, the phenolic hydroxyl group donates its hydrogen atom to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction. nih.govfrontiersin.org The 6-hydroxy group on the phenalenone core is the active site for this reaction. Upon donating a hydrogen atom, the antioxidant itself becomes a phenoxyl radical. The stability of this newly formed radical is a key determinant of the antioxidant's efficacy. The extensive conjugated system of the phenalenone structure helps to delocalize the unpaired electron, increasing the stability of the phenoxyl radical and making the initial hydrogen donation more favorable. nih.gov
Single-Electron Transfer (SET) Mechanisms
An alternative but related pathway is the Single-Electron Transfer (SET) mechanism. researchgate.netnih.gov In this process, the antioxidant donates a single electron to a free radical, converting it into an anion. researchgate.net This results in the formation of a radical cation from the antioxidant molecule. For phenolic compounds, this is often followed by proton loss (a process sometimes referred to as Sequential Proton-Loss Electron Transfer, or SPLET) to yield the more stable phenoxyl radical. Theoretical studies on the parent phenalenone structure have explored its electron transfer reactions, supporting the potential for compounds in this class to engage in SET processes. researchgate.net Both HAT and SET mechanisms are fundamental to how phenolic compounds, including this compound, function as antioxidants. nih.govnih.gov
Influence of Hydroxyl Group Position on Antioxidant Capacity
The antioxidant capacity of phenolic compounds is profoundly influenced by the number and position of hydroxyl groups on the aromatic ring system. nih.gov The position of the hydroxyl group affects the stability of the phenoxyl radical formed after hydrogen or electron donation. nih.gov Generally, the presence of electron-donating groups on the aromatic ring enhances antioxidant activity. nih.gov
For this compound, the hydroxyl group at the C-6 position is critical to its radical-scavenging ability. This specific placement influences the electronic properties of the entire molecule and the ease with which the O-H bond can be broken. Studies on various flavonoids and phenolic acids have consistently shown that the relative positions of hydroxyl groups dictate the molecule's ability to delocalize the radical's unpaired electron, thereby stabilizing it. researchgate.netresearchgate.net Therefore, the location of the hydroxyl moiety on the phenalenone scaffold is a crucial structural feature that governs its potency as an antioxidant. researchgate.net
Structure Activity Relationship Sar Studies
Impact of Substituent Position and Nature on Biological Efficacy
The biological activity of phenalenone derivatives is profoundly influenced by the position and chemical nature of substituents on the tricyclic core. While specific SAR studies on 6-Hydroxy-3-methyl-1H-phenalen-1-one are part of a broader investigation into this class of compounds, general trends observed for phenalenones provide valuable insights.
Fungal phenalenones, a class of natural products, exhibit a wide array of bioactivities, including antimicrobial, anti-plasmodial, anticancer, and cytotoxic effects. mdpi.com The structural diversity within this class, arising from different oxygenation and substitution patterns, is key to their biological profiles. For instance, computational studies on fungal phenalenone derivatives as potential inhibitors of casein kinase 2 (CK2), a target in cancer therapy, have highlighted the importance of specific structural features for binding affinity. mdpi.comnih.gov These studies suggest that the arrangement of hydroxyl and carbonyl groups on the phenalenone nucleus is critical for interaction with the enzyme's binding pocket.
Correlation Between Structural Modifications and Photophysical Properties
The photophysical properties of phenalenone derivatives are highly sensitive to structural alterations, a feature that is being exploited for the development of fluorescent probes and photosensitizers. The position of substituents on the phenalenone ring has a marked effect on these properties.
Studies have shown that the presence of electron-donating groups, such as hydroxyl (-OH) and alkoxy (-O-Alkyl) groups, can significantly alter the electronic states of the phenalenone molecule, thereby influencing its absorption and emission characteristics. researchgate.net A key finding is that hydroxy and alkoxy derivatives substituted at the 6-position of the phenalenone ring exhibit larger fluorescence quantum yields compared to those substituted at the 3-position. researchgate.net This suggests that the 6-position is more conducive to enhancing the emissive properties of the phenalenone core.
Furthermore, the introduction of electron-donating groups, irrespective of their position, tends to cause a bathochromic (red) shift in the absorption spectrum. This shift to longer wavelengths is a desirable property for applications such as photodynamic therapy, where deeper tissue penetration of light is required.
The following interactive data table summarizes the general photophysical trends observed for substituted phenalenones:
| Substituent Position | Substituent Nature | Effect on Fluorescence Quantum Yield | Effect on Absorption Spectrum |
| 6-position | Hydroxy (-OH) | Increase | Red-shift |
| 6-position | Alkoxy (-OR) | Increase | Red-shift |
| 3-position | Hydroxy (-OH) | Lower than 6-substituted | Red-shift |
| 3-position | Alkoxy (-OR) | Lower than 6-substituted | Red-shift |
This table illustrates general trends and the magnitude of the effects can vary depending on the specific substituent and solvent conditions.
Role of Planarity and Aromaticity in Bioactivity and Stability
The extended, fused three-ring system of the phenalenone core imparts a high degree of planarity and aromaticity to the molecule. These fundamental structural features are believed to be crucial for both its biological activity and its chemical stability.
The planar nature of the phenalenone scaffold facilitates its intercalation into biological macromolecules such as DNA and proteins, a mechanism that is often implicated in the cytotoxic and antimicrobial activities of polycyclic aromatic compounds. This stacking interaction is maximized when the molecule is flat, allowing for optimal orbital overlap with the planar bases of DNA or aromatic amino acid residues in proteins.
The aromaticity of the system contributes significantly to its thermodynamic stability. This stability is important for the molecule to persist in biological environments long enough to exert its effect. Any structural modification that disrupts the planarity or the aromatic character of the phenalenone core would likely have a detrimental impact on its biological activity. While direct computational studies quantifying the precise relationship between planarity, aromaticity, and the bioactivity of this compound are not extensively documented, the principles derived from the study of other polycyclic aromatic hydrocarbons strongly support this hypothesis.
Development of SAR Models for Predictive Design of Bioactive Analogues
The development of predictive Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models is a key objective in modern drug discovery. Such models allow for the in silico screening of virtual compounds, prioritizing the synthesis of analogues with the highest predicted potency and thereby accelerating the drug development process.
For phenalenone derivatives, computational methods are being employed to understand their interactions with biological targets. mdpi.comnih.gov Molecular docking and molecular dynamics simulations, for example, can provide insights into the binding modes and affinities of these compounds with specific proteins. nih.gov These computational approaches form the basis for developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models correlate the 3D structural and electronic properties of a series of molecules with their biological activity to generate a predictive model.
Although specific 3D-QSAR models for this compound and its close analogues are not yet widely reported in the literature, the foundational work on understanding the SAR of this class of compounds is paving the way for their future development. nih.govmdpi.com The establishment of robust and validated QSAR models will be instrumental in the rational design of new phenalenone-based therapeutic agents with improved efficacy and selectivity.
Future Research Directions and Translational Perspectives
Exploration of Undiscovered Biosynthetic Pathways and Genetic Control
Phenalenones found in nature, particularly in fungi and plants, are known to be derived from polyketide pathways. researchgate.netnih.gov Fungal phenalenones, for instance, are assembled by a non-reducing polyketide synthase (NR-PKS) from acetyl-CoA and malonyl-CoA precursors. researchgate.net In the fungus Penicillium herquei, a gene cluster responsible for herqueinone (B1223060) biosynthesis has been identified, involving a key NR-PKS enzyme (PhnA) and an FAD-dependent monooxygenase (PhnB) that catalyze the core structure's formation. nih.gov
However, the specific biosynthetic pathway and genetic architecture responsible for producing 6-Hydroxy-3-methyl-1H-phenalen-1-one remain undiscovered. Future research must focus on identifying the source organism, whether fungal, bacterial, or plant, and subsequently elucidating the enzymatic machinery involved. Key research objectives should include:
Genome Mining and Gene Cluster Identification: Utilizing bioinformatics tools to screen the genomes of potential producer organisms for gene clusters encoding polyketide synthases and tailoring enzymes (e.g., hydroxylases, methyltransferases) that could assemble the target molecule.
Heterologous Expression and Pathway Reconstruction: Cloning the identified gene cluster into a model host organism to confirm its role in the production of this compound and to study the function of individual enzymes.
Regulatory Network Analysis: Investigating the genetic control mechanisms, including the role of specific transcription factors that regulate the expression of the biosynthetic genes in response to developmental or environmental cues. nih.gov
Table 1: Key Enzyme Classes in a Model Fungal Phenalenone Biosynthesis
| Enzyme Class | Abbreviation | Function in Pathway | Reference |
| Non-Reducing Polyketide Synthase | NR-PKS | Synthesizes and cyclizes the initial polyketide chain. | nih.gov |
| FAD-Dependent Monooxygenase | FMO | Catalyzes aromatic hydroxylation and ring opening/closing. | nih.gov |
| Methyltransferase | MT | Adds methyl groups to the core structure. | N/A |
| Hydroxylase | - | Adds hydroxyl groups to the core structure. | N/A |
Development of Novel and Efficient Synthetic Routes for Specific Phenalenone Derivatives
While general synthetic methods for the phenalenone core exist, such as the Friedel-Crafts acylation, efficient and specific routes to substituted derivatives like this compound are needed. researchgate.netnih.gov Current strategies often provide a foundation for creating a variety of derivatives, with halogenomethylphenalenones serving as versatile precursors. acs.org
Future synthetic chemistry research should aim to develop novel methodologies that offer high yield, regioselectivity, and stereocontrol. Areas for advancement include:
Regioselective Functionalization: Devising new reactions that allow for the precise installation of the hydroxyl group at the C-6 position and the methyl group at the C-3 position on a pre-formed phenalenone nucleus.
Biocatalysis and Flow Chemistry: Exploring the use of engineered enzymes to perform specific transformations under mild conditions and employing continuous flow technologies to improve reaction efficiency, safety, and scalability.
Photochemical Synthesis: Leveraging the inherent photochemical properties of the phenalenone core to drive novel synthetic transformations, potentially leading to derivatives with unique functionalities. nih.gov
Table 2: Examples of Synthetic Reactions for Phenalenone Derivatization
| Reaction Type | Reagents/Conditions | Purpose | Reference |
| Friedel-Crafts Reaction | Naphthalene (B1677914), Cinnamoyl chloride, AlCl₃ | Construction of the basic phenalenone core. | researchgate.net |
| Microwave-Assisted Synthesis | Microwave irradiation | Drastic reduction in reaction time for core synthesis. | acs.org |
| Suzuki Cross-Coupling | Aryl boronic acids, Palladium catalyst | Introduction of phenyl substituents. | nih.govresearchgate.net |
| Demethylation | BBr₃ | Conversion of methoxy (B1213986) ethers to hydroxyl groups. | acs.org |
Advanced Mechanistic Studies at the Sub-Cellular and Molecular Levels
The phenalenone scaffold is recognized as a highly efficient Type II photosensitizer, capable of generating cytotoxic singlet oxygen upon light irradiation with a near-unity quantum yield. nih.govresearchgate.net This process is initiated by light absorption, followed by intersystem crossing to a long-lived triplet state, which then transfers its energy to molecular oxygen. rsc.org The effectiveness of this process is heavily dependent on the molecule's direct environment and its specific location within a cell. researchgate.netnih.gov
To translate the potential of this compound into therapeutic applications, a detailed mechanistic understanding is crucial. Future investigations should employ advanced techniques to probe its behavior:
Sub-cellular Localization Imaging: Using high-resolution confocal fluorescence microscopy to determine the precise accumulation sites of the compound within cells (e.g., mitochondria, endoplasmic reticulum, lysosomes), which is critical for predicting its photodynamic therapy targets. nih.gov
Quantum Chemical Calculations: Applying Density Functional Theory (DFT) to model the electronic structure and photophysical properties of this compound, predicting its absorption spectra, and understanding how substitutions influence its ability to generate reactive oxygen species (ROS). nih.gov
Time-Resolved Spectroscopy: Employing techniques like transient absorption spectroscopy to directly observe the excited state dynamics, confirming the efficiency of triplet state formation and its interaction with oxygen.
Molecular Dynamics Simulations: Simulating the interaction of the compound with biological membranes and proteins to understand its transport, binding, and orientation at the molecular level. researchgate.net
Identification and Validation of New Biological Targets
The phenalenone class of molecules exhibits a wide spectrum of biological activities, including antimicrobial, cytotoxic, and enzyme inhibitory effects. researchgate.net Recent in silico studies have identified potential protein targets for some fungal phenalenones, such as human glucose transporter 1 (hGLUT1) and protein kinase CK2, suggesting applications in cancer therapy. researchgate.net
A critical future direction is to move from broad activity screening to specific target identification and validation for this compound. This involves:
Target Deconvolution: Using chemical proteomics approaches, such as activity-based protein profiling (ABPP) and affinity chromatography coupled with mass spectrometry, to identify the specific protein binding partners of the compound in complex biological systems.
Biophysical Validation: Confirming direct binding to identified targets and quantifying binding affinity using techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Thermal Shift Assays. enamine.net
Mechanism of Action Studies: Elucidating how the binding of this compound to its target protein modulates its function, for example, through competitive or allosteric inhibition.
Cellular Target Engagement Assays: Developing assays to confirm that the compound engages with its intended target within a cellular context, linking target binding to a functional cellular outcome.
Table 3: Potential Biological Target Classes for Phenalenone Derivatives
| Target Class | Specific Example | Potential Therapeutic Area | Reference |
| Kinases | Protein Kinase CK2 | Cancer | researchgate.net |
| Transporters | Human Glucose Transporter 1 (hGLUT1) | Cancer | researchgate.net |
| Enzymes | Tyrosinase, α-glucosidase, Lipase | Various | researchgate.net |
| General | Bacterial Cell Structures | Infectious Diseases (via aPDT) | mdpi.com |
Methodological Advancements in High-Throughput Screening and Analytical Characterization
The discovery of novel biological activities and the optimization of synthetic routes for this compound and its analogs will be accelerated by methodological advancements in screening and analysis. High-throughput screening (HTS) allows for the rapid testing of large compound libraries, while advanced analytical techniques provide crucial structural and quantitative data. researchgate.netunchainedlabs.com
Future efforts should focus on developing and implementing state-of-the-art methodologies:
Development of Custom HTS Assays: Designing and validating robust biochemical and cell-based assays in 384- or 1536-well formats for screening libraries of phenalenone derivatives against specific biological targets or cellular phenotypes. enamine.net This includes leveraging readouts like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), and high-content imaging. researchgate.net
Rapid Analytical Techniques: Implementing ultrafast analytical methods to support HTS of chemical reactions and biological assays. This includes the use of Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) for rapid quantification and impurity profiling, reducing analysis time from minutes to seconds per sample. researchgate.netnih.gov
Advanced Structural Elucidation: Utilizing sophisticated NMR techniques (e.g., 2D-NMR like HSQC, HMBC) and high-resolution mass spectrometry (HRMS) for the unambiguous characterization of novel synthetic derivatives and their metabolites. acs.orgmdpi.com
Miniaturization and Automation: Adopting microfluidics and robotic automation to reduce reagent consumption, increase throughput, and improve the reproducibility of both synthesis and screening workflows. unchainedlabs.comacs.org
Table 4: Modern Analytical Techniques for Phenalenone Characterization
| Technique | Abbreviation | Application | Reference |
| High-Resolution Mass Spectrometry | HRMS | Accurate mass determination and formula confirmation. | acs.orgmdpi.com |
| Nuclear Magnetic Resonance Spectroscopy | NMR (¹H, ¹³C, 2D) | Unambiguous structural elucidation of isomers. | mdpi.com |
| Ultra-High-Performance Liquid Chromatography | UHPLC | High-speed, high-resolution separation for purity analysis. | nih.gov |
| Confocal Laser Scanning Microscopy | CLSM | Imaging of subcellular localization. | nih.gov |
Q & A
Q. What methodologies are suitable for investigating metabolic pathways in hepatic microsomal assays?
- Methodological Answer : Incubate the compound with rat liver microsomes and NADPH cofactor. Extract metabolites using solid-phase extraction (SPE) and identify via LC-HRMS (Orbitrap). Compare fragmentation patterns with databases (e.g., MetFrag). Include controls without NADPH to rule out non-enzymatic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
